molecular formula C19H14N2O3 B14139209 3,7-Dimethoxy-4-phenyl-4H-furo[3,2-B]indole-2-carbonitrile CAS No. 89224-74-8

3,7-Dimethoxy-4-phenyl-4H-furo[3,2-B]indole-2-carbonitrile

Cat. No.: B14139209
CAS No.: 89224-74-8
M. Wt: 318.3 g/mol
InChI Key: JMVAHJOWMMKDFK-UHFFFAOYSA-N
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Description

3,7-Dimethoxy-4-phenyl-4H-furo[3,2-B]indole-2-carbonitrile is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethoxy-4-phenyl-4H-furo[3,2-B]indole-2-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxyquinolin-2(1H)-one with aldehydes and malononitrile in refluxing ethanol . This reaction is known for its efficiency and high yield.

Industrial Production Methods

the principles of green chemistry, such as the use of environmentally friendly solvents and catalysts, are often applied to scale up the synthesis of similar indole derivatives .

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethoxy-4-phenyl-4H-furo[3,2-B]indole-2-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

3,7-Dimethoxy-4-phenyl-4H-furo[3,2-B]indole-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,7-Dimethoxy-4-phenyl-4H-furo[3,2-B]indole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to bind to multiple receptors, which may explain its diverse biological activities. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of enzyme activity and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-Dimethoxy-4-phenyl-4H-furo[3,2-B]indole-2-carbonitrile stands out due to its unique combination of methoxy and phenyl groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

89224-74-8

Molecular Formula

C19H14N2O3

Molecular Weight

318.3 g/mol

IUPAC Name

3,7-dimethoxy-4-phenylfuro[3,2-b]indole-2-carbonitrile

InChI

InChI=1S/C19H14N2O3/c1-22-13-8-9-15-14(10-13)18-17(19(23-2)16(11-20)24-18)21(15)12-6-4-3-5-7-12/h3-10H,1-2H3

InChI Key

JMVAHJOWMMKDFK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C3=C2OC(=C3OC)C#N)C4=CC=CC=C4

Origin of Product

United States

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